molecular formula C8H10N2O3 B11957344 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime

Cat. No.: B11957344
M. Wt: 182.18 g/mol
InChI Key: QXKIIRAOFHLZMD-KMKOMSMNSA-N
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Description

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime is a complex organic compound with a unique structure that includes hydroxyl, hydroxymethyl, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime typically involves multiple steps. One common method includes the reaction of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. This reaction forms the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl and oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound’s hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions that affect its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime is unique due to the presence of both hydroxyl and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3-

InChI Key

QXKIIRAOFHLZMD-KMKOMSMNSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N\O)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C=NO)CO

Origin of Product

United States

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